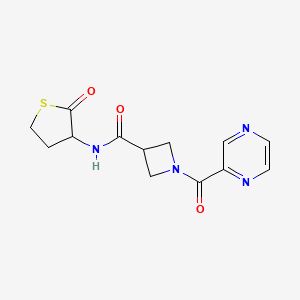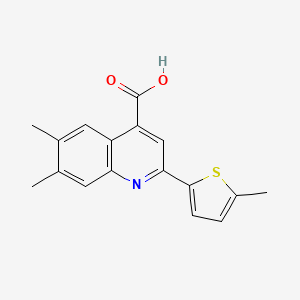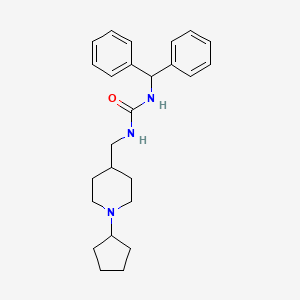
N-(2-oxotetrahydrothiophen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxotetrahydrothiophen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, commonly known as OTAVA-BB 120262, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using a unique method and has shown promising results in scientific research applications.
Mécanisme D'action
The exact mechanism of action of OTAVA-BB 120262 is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
OTAVA-BB 120262 has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, that are involved in cancer cell growth and invasion. Physiologically, it has been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using OTAVA-BB 120262 in lab experiments is its potent anti-cancer activity. It has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for large-scale experiments.
Orientations Futures
There are several future directions for the study of OTAVA-BB 120262. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential applications in other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, further studies are needed to optimize its synthesis method and improve its availability for large-scale experiments.
Conclusion:
In conclusion, OTAVA-BB 120262 is a novel compound that has shown promising results in scientific research applications. Its potent anti-cancer activity and anti-inflammatory and antioxidant properties make it a potential candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and explore its potential applications in other diseases.
Méthodes De Synthèse
OTAVA-BB 120262 is synthesized using a multistep process. The first step involves the condensation of pyrazine-2-carboxylic acid with 1-(2-bromoethyl)tetrahydrothiophen-3-one in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide (DCC) to yield 1-(pyrazine-2-carbonyl)-2-(2-bromoethyl)tetrahydrothiophen-3-one. The second step involves the reaction of this intermediate with azetidine-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield OTAVA-BB 120262.
Applications De Recherche Scientifique
OTAVA-BB 120262 has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and lung cancer. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
N-(2-oxothiolan-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c18-11(16-9-1-4-21-13(9)20)8-6-17(7-8)12(19)10-5-14-2-3-15-10/h2-3,5,8-9H,1,4,6-7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDHDPVPEXGPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxotetrahydrothiophen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2653432.png)



![2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2653441.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2653443.png)

![2-Cyclopropyl-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2653445.png)


![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2653448.png)